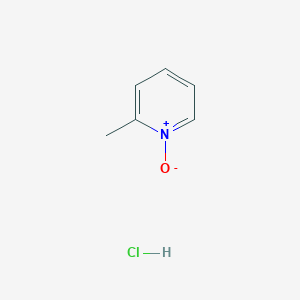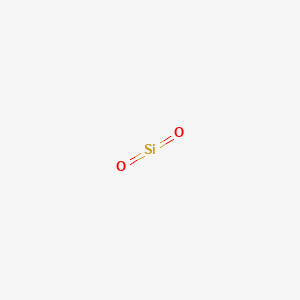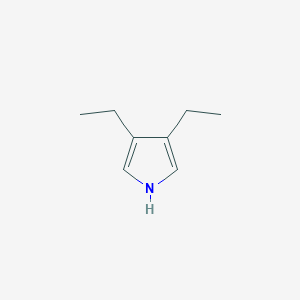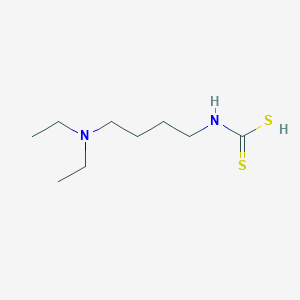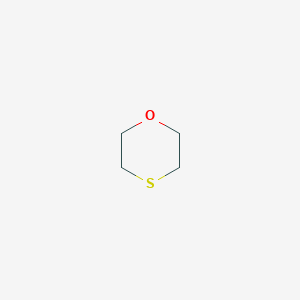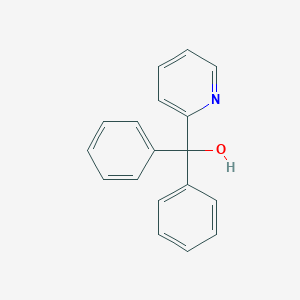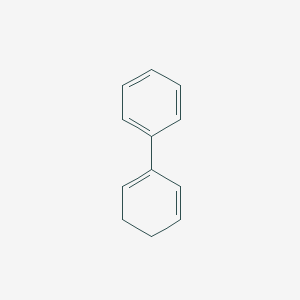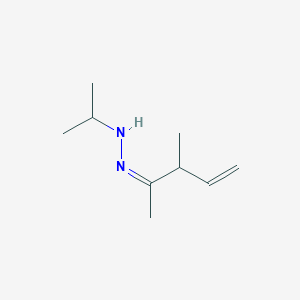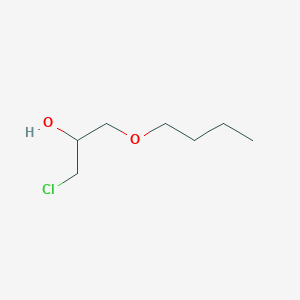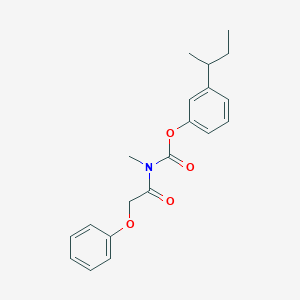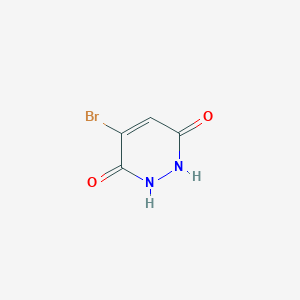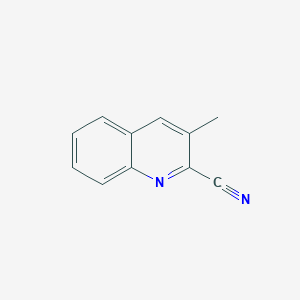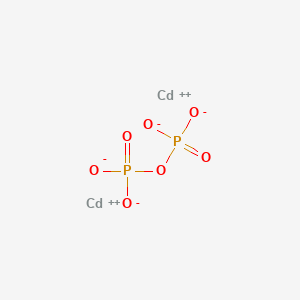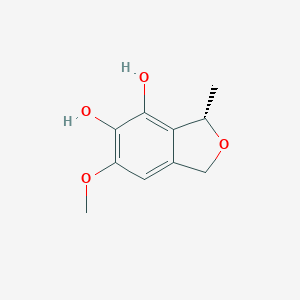
Curvulol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curvulol is a natural compound that is found in the fungal strain Curvularia lunata. It has been the subject of much research due to its potential pharmaceutical applications. Curvulol has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
Curvulol's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the signaling pathway NF-κB, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Curvulol has been found to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of curvulol for lab experiments is that it is a natural compound, which means it is less likely to have toxic side effects than synthetic compounds. Additionally, curvulol is relatively easy to synthesize, which makes it more accessible for research. However, one limitation of curvulol for lab experiments is that it is not very water-soluble, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on curvulol. One direction is to further investigate its mechanism of action, particularly its effects on specific enzymes and signaling pathways. Another direction is to explore its potential as a treatment for specific diseases, such as Alzheimer's and cancer. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of curvulol.
Méthodes De Synthèse
Curvulol is synthesized through the fermentation of the fungal strain Curvularia lunata. The fungus is grown in a culture medium, and the curvulol is extracted from the mycelium and filtrate. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient availability.
Applications De Recherche Scientifique
Curvulol has been found to possess several biological activities that make it a promising candidate for pharmaceutical applications. Its antioxidant properties make it a potential treatment for oxidative stress-related diseases, such as Alzheimer's and Parkinson's. Its anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as arthritis. Its anticancer properties make it a potential treatment for various types of cancer.
Propriétés
Numéro CAS |
15817-76-2 |
|---|---|
Nom du produit |
Curvulol |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
(3S)-6-methoxy-3-methyl-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C10H12O4/c1-5-8-6(4-14-5)3-7(13-2)9(11)10(8)12/h3,5,11-12H,4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
HKKIPBZGPPCEMB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1C2=C(C(=C(C=C2CO1)OC)O)O |
SMILES |
CC1C2=C(C(=C(C=C2CO1)OC)O)O |
SMILES canonique |
CC1C2=C(C(=C(C=C2CO1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
